![molecular formula C27H31N3O3 B5023031 4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5023031.png)
4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide, also known as EBP-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBP-986 is a small molecule that belongs to the class of N-type calcium channel blockers.
Wirkmechanismus
4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide blocks N-type calcium channels, which are involved in the release of neurotransmitters, including substance P and glutamate. By blocking these channels, this compound reduces the release of these neurotransmitters, leading to its analgesic and anti-inflammatory effects. Furthermore, this compound has been found to inhibit the activity of c-Jun N-terminal kinase (JNK), which is involved in the activation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in animal models of ischemic stroke. Furthermore, this compound has been found to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new pain and inflammation therapies. Furthermore, this compound has been found to have a low toxicity profile, which is important for the development of safe and effective drugs. One limitation of this compound is its limited bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide. One direction is the development of more potent and selective N-type calcium channel blockers based on the structure of this compound. Another direction is the investigation of the potential of this compound for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of new drug delivery systems may improve the bioavailability of this compound and enhance its therapeutic potential.
Synthesemethoden
The synthesis of 4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide involves a multi-step process that starts with the reaction of 3-ethoxybenzaldehyde with piperidine to form 1-(3-ethoxybenzyl)-4-piperidinol. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-benzoyl chloride. Finally, the benzoyl chloride is reacted with 2-pyridinemethanamine to form this compound.
Wissenschaftliche Forschungsanwendungen
4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic effects in animal models of neuropathic pain. This compound has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Furthermore, this compound has been found to have neuroprotective effects in animal models of ischemic stroke.
Eigenschaften
IUPAC Name |
4-[1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-2-32-26-8-5-6-21(18-26)20-30-16-13-25(14-17-30)33-24-11-9-22(10-12-24)27(31)29-19-23-7-3-4-15-28-23/h3-12,15,18,25H,2,13-14,16-17,19-20H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWZVLBTODKFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.